molecular formula C18H14N4S B7469571 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine

2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine

Cat. No. B7469571
M. Wt: 318.4 g/mol
InChI Key: LOPGUWAPDVMPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine, also known as PTQ, is a novel compound that has gained significant attention in the scientific community for its potential applications in various fields. PTQ is a synthetic compound that belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine involves the inhibition of various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been shown to inhibit the activity of various tyrosine kinases such as EGFR, HER2, and VEGFR. The inhibition of these enzymes leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been shown to exhibit various biochemical and physiological effects. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to inhibit the activity of various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Furthermore, 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential application as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in lab experiments include its potent inhibitory activity against various enzymes such as tyrosine kinases, which makes it a valuable tool in the study of cancer biology. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine also exhibits fluorescence properties, which makes it a useful probe for the detection of metal ions. The limitations of using 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in lab experiments include its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine. One direction is to further optimize the synthesis method of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine to obtain a higher yield and purity of the compound. Another direction is to study the potential applications of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine in other fields such as material science and environmental science. Furthermore, the potential use of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine as a therapeutic agent for the treatment of cancer should be further explored. Finally, the development of new derivatives of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine with improved properties should be pursued.

Synthesis Methods

2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be synthesized by a multistep process involving the reaction of 2-aminopyridine with 2-bromo-1-(thiophen-2-yl)ethanone to form an intermediate compound. The intermediate compound is then reacted with 2-chloroquinazoline to yield 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine. The synthesis of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been optimized to obtain a high yield and purity of the compound. The purity of 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be confirmed by various analytical techniques such as HPLC, NMR, and MS.

Scientific Research Applications

2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been found to exhibit potent inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Furthermore, 2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine has been studied for its potential application as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)18(20-12-14-6-4-10-23-14)22-17(21-16)13-5-3-9-19-11-13/h1-11H,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPGUWAPDVMPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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